3-(Benzyloxy)-5-methoxybenzonitrile
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Overview
Description
3-(Benzyloxy)-5-methoxybenzonitrile is an organic compound with the molecular formula C15H13NO2 It is characterized by a benzyloxy group attached to the third position and a methoxy group attached to the fifth position of a benzonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-methoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-5-methoxybenzonitrile and benzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-5-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 3-(Benzyloxy)-5-methoxybenzaldehyde or 3-(Benzyloxy)-5-methoxybenzoic acid.
Reduction: Formation of 3-(Benzyloxy)-5-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-5-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
3-(Benzyloxy)-4-methoxybenzonitrile: Similar structure but with the methoxy group at the fourth position.
3-(Benzyloxy)-5-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of a methoxy group.
3-(Benzyloxy)-5-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 3-(Benzyloxy)-5-methoxybenzonitrile is unique due to the specific positioning of the benzyloxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of both electron-donating groups (benzyloxy and methoxy) can enhance its stability and interactions with various molecular targets.
Properties
IUPAC Name |
3-methoxy-5-phenylmethoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-17-14-7-13(10-16)8-15(9-14)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRXWFDKCMKDOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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